molecular formula C11H21N3O5 B1336564 Glu-lys CAS No. 5891-53-2

Glu-lys

Cat. No. B1336564
CAS RN: 5891-53-2
M. Wt: 275.3 g/mol
InChI Key: BBBXWRGITSUJPB-YUMQZZPRSA-N
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Description

Glu-Lys, or the combination of the amino acids glutamic acid (Glu) and lysine (Lys), is a dipeptide that plays a significant role in various biological processes. Glutamic acid is known for its involvement in metabolic pathways and as a neurotransmitter, while lysine is essential for protein synthesis and has a role in the production of enzymes and hormones .

Synthesis Analysis

The synthesis of L-lysine in Corynebacterium glutamicum occurs via a split pathway, where the flux distribution between the succinylated intermediates and the D-diaminopimelate dehydrogenase pathway is influenced by the availability of ammonium in the medium . In the context of Glu-Lys derivatives, cyclo(L-Lys-L-Glu) derivatives have been synthesized through coupling reactions, cyclization, deprotection, and protection reactions, demonstrating the ability to gelate various solvents and water .

Molecular Structure Analysis

The molecular structure of Glu-Lys-related compounds has been studied extensively. For instance, the role of Glu73 in goose type lysozyme was investigated, showing that its carboxyl group is directly involved in the catalytic action of the enzyme . Furthermore, the molecular packing in hydrogels of cyclo(L-Lys-L-Glu) derivatives has been elucidated through X-ray diffraction and computer modeling .

Chemical Reactions Analysis

Chemical reactions involving Glu-Lys include the conversion of Glu-plasminogen to Lys-plasminogen on the endothelial cell surface, which enhances the fibrinolytic potential of the blood vessel wall . Additionally, the spontaneous chemical reaction in organogels from cyclo(L-Lys-L-Glu) derivatives in acetone leads to color alteration and increased mechanical strength due to Schiff base formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Glu-Lys-related compounds have been compared, such as the molecular weights and sedimentation coefficients of Glu-plasminogen and Lys-plasminogen, revealing conformational differences . The stability of alpha-helices in peptides is influenced by Glu-Lys salt bridges, which are enthalpy-driven and contribute to the peptide's secondary structure . The fluorescent properties of (Lysozyme type VI)-stabilized Au8 clusters, which can sense glutathione, also highlight the chemical reactivity of Glu-Lys-related compounds .

Scientific Research Applications

Role in Cell Surface Plasminogen Activation

Glu-lys plays a critical role in converting Glu-plasminogen to Lys-plasminogen, which is essential for optimal stimulation of plasminogen activation on cell surfaces. This conversion and activation process localizes the broad-spectrum proteolytic activity of plasmin on cell surfaces, significantly influencing processes like fibrinolysis, cell migration, and prohormone processing. Enhanced cell surface plasminogen activation is facilitated by the increased processing of Glu-plasminogen to Lys-plasminogen, highlighting the importance of Glu-lys in these physiological processes (Miles, Castellino, & Gong, 2003).

Biomedical Applications of Poly(glutamic acid) and Poly(lysine)

Poly(glutamic acid) (PGA) and poly(lysine) (PL), which include Glu and lys in their structures, are known for their water solubility, biodegradability, edibility, and non-toxicity towards humans and the environment. These properties make them highly suitable for various biomedical applications. Extensive research has been conducted on the use of PGA and PL in biomedical materials, drug delivery carriers, and biological adhesives. Their unique features position PGA and PL as promising candidates in the field of biomedical applications (Shih, Van, & Shen, 2004).

Future Directions

The future directions of “Glu-lys” research could involve its potential applications in biomedical fields. For instance, the CREKA peptide (Cys-Arg-Glu-Lys-Ala) has shown promising results in targeting overexpressed fibrin in different models, such as cancers, myocardial ischemia-reperfusion, and atherosclerosis . This suggests that “Glu-lys” and similar peptides could have potential applications in targeted drug delivery and other therapeutic strategies .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBXWRGITSUJPB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glu-lys

CAS RN

5891-53-2
Record name Glutamyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5891-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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